molecular formula C9H11BrN2O2 B2474820 Tert-butyl 5-bromopyrimidine-2-carboxylate CAS No. 955885-59-3

Tert-butyl 5-bromopyrimidine-2-carboxylate

Cat. No. B2474820
Key on ui cas rn: 955885-59-3
M. Wt: 259.103
InChI Key: WQTPWDPFASRNBZ-UHFFFAOYSA-N
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Patent
US07842713B2

Procedure details

A suspension of 5-bromopyrimidine-2-carboxylic acid (690 mg, 3.40 mmol) in 6.8 mL t-BuOH and 1.9 mL pyridine was stirred at room temperature to 50° C. for 1 hr, and cooled to room temperature. 4-Toluenesulfonyl chloride (1.55 g, 8.12 mmol) was added portion wise. The mixture was stirred at room temperature for 1.5 h. The reaction was quenched with saturated aqueous NaHCO3 slowly, extracted with 3×Et2O, dried over Na2SO4, and concentrated. The residue was purified by Biotage column chromatography with 15-25% EtOAc in hexanes to give a yellow solid (497 mg, 56% yield). 1H NMR (400 MHz, CDCl3) δ 8.94 (s, 2 H) 1.64 (s, 9 H).
Quantity
690 mg
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
solvent
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step Two
Name
Yield
56%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[N:4][C:5]([C:8]([OH:10])=[O:9])=[N:6][CH:7]=1.[C:11]1([CH3:21])[CH:16]=CC(S(Cl)(=O)=O)=C[CH:12]=1>CC(O)(C)C.N1C=CC=CC=1>[C:11]([O:9][C:8]([C:5]1[N:6]=[CH:7][C:2]([Br:1])=[CH:3][N:4]=1)=[O:10])([CH3:21])([CH3:16])[CH3:12]

Inputs

Step One
Name
Quantity
690 mg
Type
reactant
Smiles
BrC=1C=NC(=NC1)C(=O)O
Name
Quantity
6.8 mL
Type
solvent
Smiles
CC(C)(C)O
Name
Quantity
1.9 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
1.55 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature to 50° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated aqueous NaHCO3 slowly
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by Biotage column chromatography with 15-25% EtOAc in hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)C1=NC=C(C=N1)Br
Measurements
Type Value Analysis
AMOUNT: MASS 497 mg
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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